Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride structure
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero CAS:952-10-3
MF:C8H5ClN2O4S
MW:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
    • 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
    • 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
    • 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
    • 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
    • 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
    • ALBB-005260
    • 952-10-3
    • LS-01985
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
    • AKOS000200830
    • CS-0188487
    • 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • AKOS005136050
    • SCHEMBL2194658
    • 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
    • STK880384
    • STK503315
    • 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
    • SCHEMBL8555149
    • MFCD13187318
    • DTXSID60407238
    • 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
    • E76990
    • EN300-26356
    • 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
    • MDL: MFCD13187318
    • Inchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
    • Chiave InChI: VJHXFHCNOUEKQY-UHFFFAOYSA-N
    • Sorrisi: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1

Proprietà calcolate

  • Massa esatta: 259.9658555g/mol
  • Massa monoisotopica: 259.9658555g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 430
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Densità: 1.649
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.615

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D487840-10mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
10mg
$ 50.00 2022-06-05
TRC
D487840-50mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
50mg
$ 95.00 2022-06-05
TRC
D487840-100mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
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100mg
$ 135.00 2022-06-05
Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
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Chemenu
CM115866-250mg
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Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
1g
$*** 2023-05-29
Chemenu
CM115866-5g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1254723-1g
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
952-10-3 95%
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abcr
AB302453-500 mg
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
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€252.10 2023-07-20
abcr
AB302453-1 g
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
1 g
€362.50 2023-07-20

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux; reflux → rt
1.2 Solvents: Water ;  cooled
Riferimento
Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis
Garzan, Atefeh; Willby, Melisa J.; Green, Keith D.; Gajadeera, Chathurada S.; Hou, Caixia; et al, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  rt; 8 h, 110 °C; cooled
Riferimento
Synthesis and neuropharmacological activity of some quinoxalinone derivatives
Olayiwola, G.; Obafemi, C. A.; Taiwo, F. O., African Journal of Biotechnology, 2007, 6(6), 777-786

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  8 h, 110 °C
Riferimento
Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives
Obafemi, Craig; Akinpelu, D., Phosphorus, 2005, 180(8), 1795-1807

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
1.2 Reagents: Water ;  cooled
Riferimento
Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione
Raveendra, Reddy J.; Satyanarayana, S. V.; Geetha, Vani M., Inventi Impact: Med Chem, 2013, (4), 206-210

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives
Taiwo, Festus O.; Obafemi, Craig A., International Journal of Physical Sciences, 2021, 16(4),

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Oriental Journal of Chemistry, 1999, 15(2), 223-228

Metodo di produzione 9

Condizioni di reazione
Riferimento
Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
Riferimento
Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives
Ammar, Yousry A.; Farag, Awatef A.; Ali, Abeer M.; Ragab, Ahmed; Askar, Ahmed A.; et al, Bioorganic Chemistry, 2020, 104,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux
Riferimento
Preparation of sulfonamide compounds useful as Eis inhibitors
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Riferimento
Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid
Lubenets, V. I.; Vasilyuk, S. V.; Goi, O. V.; But, S. O.; Chernega, O. M.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  0 °C; 10 h, rt
Riferimento
Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line
Jubie, Selvaraj; Gayathri, Rajamanickam; Srividya, Ammayappan Rajam; Kalirajan, Rajagopal; Prabitha, Prabakaran; et al, Letters in Drug Design & Discovery, 2011, 8(4), 317-320

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Riferimento
Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones
Pawar, P. Y.; Bhise, S. B., Acta Ciencia Indica, 2006, 32(3), 203-208

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Riferimento
Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones
Pawar, Pratap Y.; Bhise, Satish B., Asian Journal of Chemistry, 2007, 19(2), 1473-1481

Metodo di produzione 16

Condizioni di reazione
Riferimento
Product class 15: quinoxalines
Gobec, S.; Urleb, U., Science of Synthesis, 2004, 16, 845-911

Metodo di produzione 17

Condizioni di reazione
Riferimento
Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity
, Russian Federation, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics
, United States, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives
El-Naggar, A. M.; Kora, F. A.; El-Sayed, R. A., Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero d'ordine:A1068158
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:39
Prezzo ($):278.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
A1068158
Purezza:99%
Quantità:5g
Prezzo ($):278.0
Email